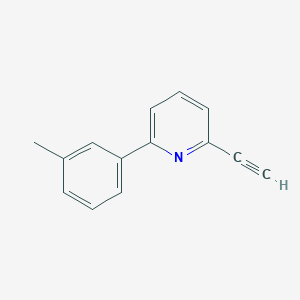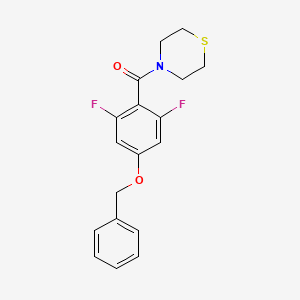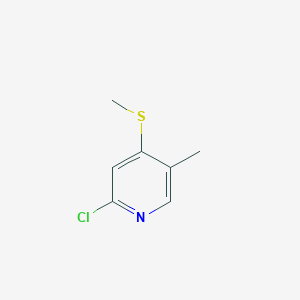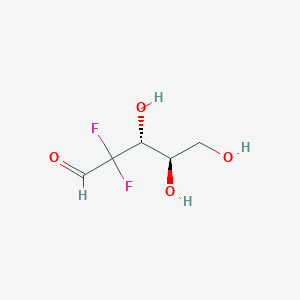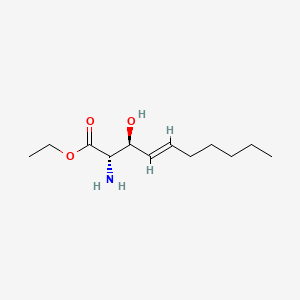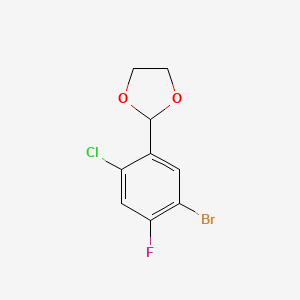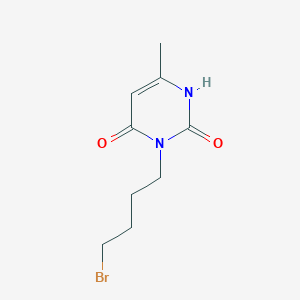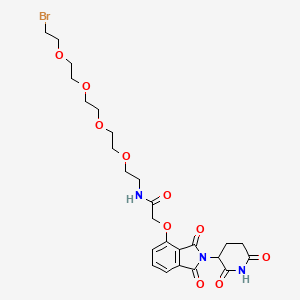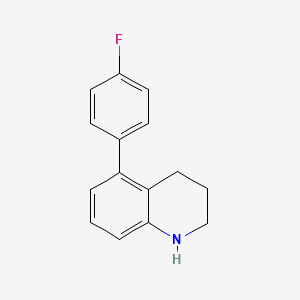
5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a fluorophenyl group attached to the quinoline structure, which is known for its diverse biological and chemical properties. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions One common method involves the use of a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst to form the quinoline ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline to its corresponding quinoline derivative.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction produces various hydrogenated forms of the compound.
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of the tetrahydroquinoline structure and the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H14FN |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H14FN/c16-12-8-6-11(7-9-12)13-3-1-5-15-14(13)4-2-10-17-15/h1,3,5-9,17H,2,4,10H2 |
Clé InChI |
IYMRMTYJDBNKRV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC=C2NC1)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


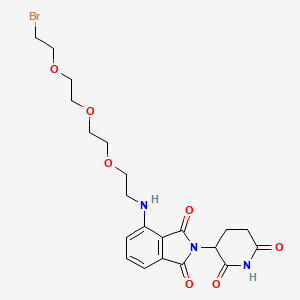

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)

